molecular formula C10H7ClN2O B1272393 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde CAS No. 60367-52-4

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde

Cat. No.: B1272393
CAS No.: 60367-52-4
M. Wt: 206.63 g/mol
InChI Key: CCXUATWKEDQRMP-UHFFFAOYSA-N
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Description

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound that belongs to the imidazole family It is characterized by the presence of a chloro group at the 5-position, a phenyl group at the 2-position, and an aldehyde group at the 4-position of the imidazole ring

Biochemical Analysis

Biochemical Properties

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde plays a significant role in biochemical reactions due to its reactive aldehyde group. This compound interacts with various enzymes, proteins, and other biomolecules. For instance, it can form Schiff bases with amino groups in proteins, leading to potential modifications in protein function . Additionally, this compound can participate in nucleophilic addition reactions, which are crucial in various biochemical pathways .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the activity of key signaling molecules, leading to changes in cellular responses . Furthermore, this compound has been shown to affect gene expression by interacting with transcription factors and other regulatory proteins . These interactions can result in upregulation or downregulation of specific genes, impacting cellular metabolism and overall cell function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the formation of covalent bonds with biomolecules, such as proteins and nucleic acids . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction . Additionally, this compound can induce changes in gene expression by interacting with DNA or RNA, thereby influencing transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound can degrade over time, leading to a decrease in its biological activity . Additionally, long-term exposure to this compound can result in cumulative effects on cellular processes, which may not be immediately apparent in short-term studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as modulation of specific biochemical pathways . At higher doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions . Threshold effects have been observed, where a certain dosage level triggers significant changes in biological responses .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into different metabolites . These metabolic transformations can affect the compound’s activity and its impact on cellular processes . Additionally, this compound can influence metabolic flux and metabolite levels, leading to changes in overall cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of this compound in different cellular compartments can influence its activity and function .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . The localization of this compound can affect its interactions with biomolecules and its overall function within the cell .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-phenylimidazole with chlorinating agents to introduce the chloro group at the 5-position, followed by formylation to introduce the aldehyde group at the 4-position. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like Lewis acids to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: 5-Chloro-2-phenyl-1H-imidazole-4-carboxylic acid.

    Reduction: 5-Chloro-2-phenyl-1H-imidazole-4-methanol.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as antimicrobial and anticancer agents.

    Material Science: It is employed in the development of advanced materials, including organic semiconductors and light-emitting diodes.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.

    Industrial Applications: It is used in the synthesis of agrochemicals and dyes.

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1H-imidazole-4-carbaldehyde: Lacks the chloro group at the 5-position.

    5-Chloro-1H-imidazole-4-carbaldehyde: Lacks the phenyl group at the 2-position.

    5-Chloro-2-methyl-1H-imidazole-4-carbaldehyde: Has a methyl group instead of a phenyl group at the 2-position.

Uniqueness

5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde is unique due to the combination of the chloro, phenyl, and aldehyde groups on the imidazole ring. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClN2O/c11-9-8(6-14)12-10(13-9)7-4-2-1-3-5-7/h1-6H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCXUATWKEDQRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=C(N2)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90376928
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60367-52-4
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90376928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloro-2-phenyl-1H-imidazole-4-carboxaldehyde
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